molecular formula C19H18N4O3S2 B2568580 N-(4-acetamido-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 872609-03-5

N-(4-acetamido-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2568580
CAS RN: 872609-03-5
M. Wt: 414.5
InChI Key: ZVPKMUMLNPMKRP-UHFFFAOYSA-N
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Description

N-(4-acetamido-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamido-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamido-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Approaches and Heterocyclic Compounds Development

Research highlights the synthesis of novel heterocyclic compounds derived from the chemical structure of interest, showcasing its utility in creating a variety of biologically active compounds. One study details the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines as anti-inflammatory and analgesic agents, indicating broad applications in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Microwave-Assisted Reactions

Another study explores the use of microwave irradiation to synthesize thieno[2,3-d]pyrimidines, demonstrating the chemical's relevance in facilitating efficient and rapid synthetic processes (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Biological Applications

Antimicrobial and Anticancer Activities

Compounds synthesized from related chemical structures have been evaluated for antimicrobial and anticancer activities, showcasing the potential for drug discovery and therapeutic applications. Research on synthesis, characterization, antimicrobial evaluation, and docking studies of specific thiophene-2-carboxamides reveals their promising activity against various microbial strains (Talupur, Satheesh, & Chandrasekhar, 2021).

COX-2 Inhibition and Anti-inflammatory Properties

A study details the synthesis of chemical derivatives with high inhibitory activity on COX-2 selectivity, along with significant analgesic and anti-inflammatory effects, indicating potential for development into therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Characterization and Analysis

NMR Spectroscopy in Drug Discovery

Utilizing 19F-NMR spectroscopy for the study of metabolism and disposition of potent HIV integrase inhibitors illustrates the compound's role in the drug discovery process, offering insights into its metabolic fate and potential as a lead compound (Monteagudo et al., 2007).

properties

IUPAC Name

N-[4-acetamido-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-11-5-3-6-13(9-11)10-28-19-22-16(20-12(2)24)15(18(26)23-19)21-17(25)14-7-4-8-27-14/h3-9H,10H2,1-2H3,(H,21,25)(H2,20,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPKMUMLNPMKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

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